molecular formula C27H23N5O4 B1678047 Pranlukast CAS No. 103177-37-3

Pranlukast

カタログ番号: B1678047
CAS番号: 103177-37-3
分子量: 481.5 g/mol
InChIキー: UAJUXJSXCLUTNU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pranlukast, known by its brand name Onon, is a cysteinyl leukotriene receptor-1 antagonist. It is primarily used in the treatment of asthma and allergic rhinitis. This compound works by blocking the action of leukotrienes, which are inflammatory chemicals the body releases after coming in contact with an allergen or irritant. By inhibiting these chemicals, this compound helps to reduce bronchospasm, airway edema, and mucus secretion .

準備方法

Synthetic Routes and Reaction Conditions: Pranlukast is synthesized through a series of chemical reactions involving the formation of a tetrazole ring and the coupling of various aromatic compounds. The synthetic route typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. The process includes:

化学反応の分析

Types of Reactions: Pranlukast undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

科学的研究の応用

Pranlukast is an oral leukotriene receptor antagonist that has been shown to be effective in the treatment of asthma . Clinical trials and studies have provided data and insights into its applications, particularly in managing asthma and related respiratory conditions .

Clinical Applications in Asthma Management

This compound is primarily used to manage mild-to-moderate asthma . It functions by blocking leukotriene receptors, which reduces bronchoconstriction and inflammation in the airways .

Efficacy:

  • Improved Pulmonary Function Clinical studies indicate that this compound improves pulmonary function in asthma patients, increasing FEV1 (forced expiratory volume in one second) within one hour of dosing . Studies have shown mean increases in FEV1 ranging from 210 ml to 340 ml .
  • Reduced Asthma Symptoms Patients treated with this compound experience improvements in asthma symptoms, including reduced night-time symptoms and decreased use of rescue bronchodilators .
  • Increased Peak Expiratory Flow Rate (PEFR) : this compound has been shown to significantly improve morning home PEFR in patients, with increases ranging from 10.8 to 18.6 l/min .

Dosage and Administration:

  • In clinical trials, effective dosages of this compound were 225 mg or 337.5 mg twice daily .
  • The drug is well-tolerated, with no significant drug-related changes in hematological and biochemical variables observed in studies .

Impact on Allergic Inflammation

This compound's mechanism of action extends to inhibiting histamine release and eosinophilic inflammation .

  • Inhibition of Histamine Release this compound has been shown to inhibit histamine release induced by C5a, indicating its potential in modulating allergic reactions . In vitro studies showed that this compound significantly inhibited C5a-induced histamine release with percent inhibition values of 80% at 100μM .
  • Suppression of Eosinophilic Inflammation The drug influences eosinophilic inflammation in human nasal mucosa, suggesting it could be beneficial in managing allergic rhinitis .

Potential in Pediatric Respiratory Support

Recent research has explored the use of this compound in infants with respiratory issues .

  • Reduced Need for Respiratory Support A study showed that infants treated with this compound had a significantly lower incidence rate of needing respiratory support compared to those who were not treated with the drug . The incidence rate of receiving respiratory support in infants treated with this compound was significantly lower than that of the infants who were not treated with this compound (3.4% and 11.6%, respectively) .
  • Association with Lower Respiratory Support Rate this compound was associated with a lower rate of respiratory support (OR: 0.27, 95% CI: 0.08–0.79; P = 0.01) .

Adverse Reactions and Safety

While generally considered safe, some adverse reactions have been reported .

  • Anaphylactic Shock There have been reports of severe hypersensitivity reactions, including anaphylactic shock, associated with this compound . A case study reported a 65-year-old woman who developed anaphylactic shock after receiving this compound .
  • Cross-Reactivity There may be potential cross-reactivity with other leukotriene receptor antagonists like montelukast .

Data Tables of Clinical Trial Results

ParameterThis compound 225 mg BIDThis compound 337.5 mg BIDPlacebo
Improvement in Morning Home PEFR (l/min)Statistically significant at weeks 1 and 2Statistically significant at all time pointsSlight deterioration
Mean Increase in FEV1 (ml)210-340210-340Not significant
Improvements in Asthma SymptomsYesYesNo

Note: BID = twice daily; PEFR = Peak Expiratory Flow Rate; FEV1 = Forced Expiratory Volume in 1 second

Case Studies

Case Study 1: Anaphylactic Shock A 65-year-old woman experienced generalized urticaria, angioedema, collapse, and loss of consciousness after taking this compound. Oral challenge and skin prick testing confirmed the hypersensitivity to this compound .

Study Findings: This case indicates that while rare, this compound can induce severe anaphylactic reactions .

作用機序

Pranlukast exerts its effects by selectively antagonizing leukotriene D4 at the cysteinyl leukotriene receptor, CysLT1, in the human airway. This inhibition prevents the actions of leukotriene D4, which include airway edema, smooth muscle contraction, and enhanced secretion of thick, viscous mucus. By blocking these actions, this compound helps to alleviate symptoms of asthma and allergic rhinitis .

類似化合物との比較

    Montelukast: Another cysteinyl leukotriene receptor antagonist, widely used for similar indications.

    Zafirlukast: Also a leukotriene receptor antagonist with similar therapeutic uses.

Comparison:

生物活性

Pranlukast is a selective cysteinyl leukotriene receptor 1 (CysLT1R) antagonist primarily used in the management of asthma and allergic rhinitis. Its biological activity extends beyond merely blocking leukotriene action; it has been studied for its effects on histamine release, cognitive function, and potential therapeutic roles in various conditions. This article reviews the biological activity of this compound, supported by case studies and research findings.

This compound functions by selectively inhibiting the CysLT1 receptor, which is involved in the inflammatory response associated with asthma and allergic reactions. By blocking this receptor, this compound reduces bronchoconstriction and inflammation.

Inhibitory Effects on Histamine Release

Recent studies have demonstrated this compound's significant inhibitory effects on histamine release from basophils. A study conducted by Satoshi H. Ibino et al. evaluated the effects of this compound on histamine release stimulated by various agents:

  • FMLP (N-formyl-methionyl-leucyl-phenylalanine) : this compound inhibited histamine release in a concentration-dependent manner, achieving 55% inhibition at 10 μM and 87% at 100 μM (p < 0.001).
  • C5a : Similar inhibition was observed, with an 80% reduction at higher concentrations.
  • Anti-IgE Antibody : Notably, this compound did not inhibit histamine release induced by anti-IgE antibodies .

Table 1: Percent Inhibition of Histamine Release by this compound

StimulusConcentration (μM)Percent Inhibition (%)p-value
FMLP1055<0.01
FMLP10087<0.001
C5a-80<0.01
Anti-IgE Ab-0Not significant

Effects on Cognitive Function

Another significant aspect of this compound's biological activity is its neuroprotective effects. A study investigated its role in mitigating cognitive deficits induced by amyloid-beta (Aβ) in mice, a model for Alzheimer's disease:

  • Dosage : Mice received oral doses of this compound at 0.4 or 0.8 mg/kg for four weeks.
  • Findings : this compound treatment significantly reversed Aβ-induced cognitive impairments and enhanced long-term potentiation (LTP) in the hippocampus.
  • Mechanism : The compound was found to suppress the NF-κB pathway and caspase-3 activation, which are critical in neuroinflammation and apoptosis .

Table 2: Effects of this compound on Cognitive Function

ParameterControl GroupThis compound Group (0.4 mg/kg)This compound Group (0.8 mg/kg)
Cognitive Performance ScoreBaselineImprovementSignificant Improvement
LTP MeasurementLowModerate IncreaseHigh Increase
NF-κB ActivationHighReducedFurther Reduced

Pharmacological Chaperone Activity

This compound has also been identified as having pharmacological chaperone activity, which aids in the proper folding of proteins that are crucial for biological functions:

  • Study Findings : In a study involving recombinant GALNS production, the addition of this compound increased enzyme activity significantly compared to control groups, suggesting its potential role in enhancing protein stability and function .

Clinical Implications

The diverse biological activities of this compound indicate its potential beyond asthma treatment:

  • Anti-inflammatory Effects : It has shown promise in reducing bronchial inflammation in asthmatic patients, particularly concerning eosinophilic infiltration .
  • Neuroprotective Potential : Its ability to mitigate cognitive decline suggests possible applications in neurodegenerative diseases.

特性

IUPAC Name

N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-7-yl]-4-(4-phenylbutoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O4/c33-23-17-25(26-29-31-32-30-26)36-24-16-20(11-14-22(23)24)28-27(34)19-9-12-21(13-10-19)35-15-5-4-8-18-6-2-1-3-7-18/h1-3,6-7,9-14,16-17H,4-5,8,15H2,(H,28,34)(H,29,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJUXJSXCLUTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)C=C(O4)C5=NNN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pranlukast
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015481
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.00e-03 g/L
Record name Pranlukast
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015481
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

103177-37-3
Record name Pranlukast
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015481
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pranlukast
Reactant of Route 2
Reactant of Route 2
Pranlukast
Reactant of Route 3
Reactant of Route 3
Pranlukast
Reactant of Route 4
Reactant of Route 4
Pranlukast
Reactant of Route 5
Reactant of Route 5
Pranlukast
Reactant of Route 6
Pranlukast

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。